molecular formula C22H25NO5S B281010 PENTYL 2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE

PENTYL 2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B281010
M. Wt: 415.5 g/mol
InChI Key: IHQUUCYAGRFCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PENTYL 2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzofuran ring, a sulfonyl group, and a carboxylate ester

Preparation Methods

The synthesis of PENTYL 2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran ring, introduction of the sulfonyl group, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

PENTYL 2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

PENTYL 2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of PENTYL 2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

PENTYL 2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives and sulfonyl-containing compounds. Similar compounds include:

  • 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate
  • Pentyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxamide

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H25NO5S

Molecular Weight

415.5 g/mol

IUPAC Name

pentyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C22H25NO5S/c1-4-5-6-13-27-22(24)21-16(3)28-20-12-9-17(14-19(20)21)23-29(25,26)18-10-7-15(2)8-11-18/h7-12,14,23H,4-6,13H2,1-3H3

InChI Key

IHQUUCYAGRFCDS-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C

Canonical SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C

Origin of Product

United States

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